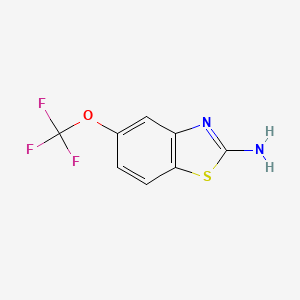
Riluzole 5-Trifluoromethoxy Isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Riluzole 5-Trifluoromethoxy Isomer is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of an amino group at the second position and a trifluoromethoxy group at the fifth position on the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Riluzole 5-Trifluoromethoxy Isomer typically involves the cyclization of 2-aminobenzenethiol with trifluoromethoxy-substituted electrophiles. One common method includes the reaction of 2-aminobenzenethiol with trifluoromethoxybenzoyl chloride under basic conditions to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Riluzole 5-Trifluoromethoxy Isomer undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The trifluoromethoxy group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro-5-trifluoromethoxybenzothiazole.
Reduction: 2-Amino-5-trifluoromethylbenzothiazole.
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of Riluzole 5-Trifluoromethoxy Isomer involves its interaction with specific molecular targets. It has been shown to inhibit voltage-dependent sodium channels, which can reduce neuronal excitability and provide neuroprotective effects. Additionally, it may modulate the activity of certain receptors and enzymes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
2-Amino-6-trifluoromethoxybenzothiazole: Similar structure but with the trifluoromethoxy group at the sixth position.
2-Amino-5-trifluoromethylbenzothiazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Amino-5-methoxybenzothiazole: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness: Riluzole 5-Trifluoromethoxy Isomer is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for medicinal chemistry, as it can interact with biological targets in ways that similar compounds cannot .
Propriétés
Formule moléculaire |
C8H5F3N2OS |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-6-5(3-4)13-7(12)15-6/h1-3H,(H2,12,13) |
Clé InChI |
XOCOZIHOJCULLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















